molecular formula C12H9ClN4O B14469195 3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile CAS No. 65659-51-0

3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile

Cat. No.: B14469195
CAS No.: 65659-51-0
M. Wt: 260.68 g/mol
InChI Key: RKIBLRZDOYZFMR-UHFFFAOYSA-N
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Description

3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H8ClN3O. It is a pyrazine derivative that features an amino group, a chlorophenoxy group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile typically involves the reaction of 3-amino-6-chloromethylpyrazine-2-carbonitrile with 4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorophenoxy group can be replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Nucleophilic substitution: Substituted pyrazine derivatives.

    Oxidation: Nitro-pyrazine derivatives.

    Reduction: Amino-pyrazine derivatives.

Scientific Research Applications

3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65659-51-0

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

3-amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H9ClN4O/c13-8-1-3-10(4-2-8)18-7-9-6-16-12(15)11(5-14)17-9/h1-4,6H,7H2,(H2,15,16)

InChI Key

RKIBLRZDOYZFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CN=C(C(=N2)C#N)N)Cl

Origin of Product

United States

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